Dspe-nhs
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H89N2O13P |
|---|---|
Molecular Weight |
945.2 g/mol |
IUPAC Name |
[(2R)-3-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H89N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(55)60-41-43(63-48(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-65(58,59)61-40-39-50-44(52)35-38-49(57)64-51-45(53)36-37-46(51)54/h43H,3-42H2,1-2H3,(H,50,52)(H,58,59)/t43-/m1/s1 |
InChI Key |
WTEHXKGZZJYCSX-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthesis and Derivatization Strategies of Dspe Nhs
Synthetic Pathways for DSPE-NHS and its PEGylated Derivatives
The synthesis of this compound and its widely used PEGylated forms (DSPE-PEG-NHS) is pivotal for their application in bioconjugation. These synthetic routes are designed to produce a stable and reactive compound that can be readily conjugated to amine-containing molecules.
The direct synthesis of this compound involves the activation of a carboxylated DSPE precursor. While less common in literature than its PEGylated counterparts, the fundamental principle involves the reaction of a DSPE molecule featuring a terminal carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent.
The more prevalent and extensively documented synthetic pathway involves the PEGylated derivative, DSPE-PEG-NHS. This synthesis typically starts with a DSPE-PEG molecule possessing a terminal carboxylic acid (DSPE-PEG-COOH). The activation of this carboxyl group to form the NHS ester is commonly achieved through carbodiimide (B86325) chemistry. A widely employed method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). In this reaction, EDC first activates the carboxyl group of DSPE-PEG-COOH to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with NHS to form the more stable DSPE-PEG-NHS ester, which is less susceptible to hydrolysis in aqueous media compared to the O-acylisourea intermediate. axispharm.comrsc.org This process is often carried out in an anhydrous organic solvent to prevent premature hydrolysis of the activated ester. wikipedia.org
The synthesis of DSPE-PEG-NHS can be summarized in the following reaction scheme:
DSPE-PEG-COOH + EDC + NHS → DSPE-PEG-NHS + EDC-urea byproduct
The polyethylene (B3416737) glycol (PEG) linker itself can vary in length (e.g., MW 2000, 3400, 5000), which influences the pharmacokinetic properties of the final nanoparticle formulation. rsc.orgresearchgate.net The choice of PEG length is a critical design parameter in drug delivery systems.
Functional Group Modifications for Enhanced Reactivity
To broaden the scope of conjugation chemistries beyond primary amines, the terminal end of the DSPE-PEG chain can be modified with various functional groups. These modifications allow for more specific and efficient coupling to different types of biomolecules.
One of the most common modifications is the introduction of a maleimide (B117702) group to create DSPE-PEG-Maleimide. mdpi.com This derivative is highly reactive towards thiol (sulfhydryl) groups found in cysteine residues of proteins and peptides. The reaction between a maleimide and a thiol proceeds rapidly at neutral pH to form a stable thioether bond. This specificity is advantageous for orienting proteins on the liposome (B1194612) surface in a controlled manner.
Another important functionalization is the creation of amino-terminated DSPE-PEG (DSPE-PEG-NH2). This is often achieved by using a heterobifunctional PEG derivative where one end is protected during the reaction with DSPE, and then deprotected to reveal the primary amine. This amino group can then be used for subsequent conjugation reactions, for instance, with carboxyl-containing molecules through another round of EDC/NHS chemistry.
Hydrazide-terminated DSPE-PEG (DSPE-PEG-Hz) is another useful derivative. The hydrazide group can react with aldehyde or ketone groups, which can be introduced into biomolecules through periodate (B1199274) oxidation of carbohydrate moieties. This reaction forms a stable hydrazone linkage.
The choice of functional group is dictated by the available reactive sites on the target ligand and the desired stability of the resulting conjugate.
Characterization Techniques for this compound Conjugates
Following the conjugation of a ligand to this compound or its derivatives, it is crucial to confirm the successful formation of the conjugate and to characterize its properties. A suite of analytical techniques is employed for this purpose.
Initial confirmation of conjugation can often be obtained using mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) . acs.orgnih.gov These methods can determine the molecular weight of the resulting conjugate, allowing for confirmation that the ligand has been successfully attached to the DSPE-PEG chain. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H-NMR, is another powerful tool for characterizing DSPE-PEG conjugates. researchgate.netdovepress.com By analyzing the chemical shifts and integration of proton signals, it is possible to confirm the presence of characteristic peaks from both the DSPE-PEG and the conjugated ligand. For instance, the disappearance of the NHS signal and the appearance of new signals corresponding to the conjugated molecule can provide strong evidence of a successful reaction. dovepress.com Furthermore, techniques like ¹H-NMR can be used to confirm the attachment of ligands to the surface of nanoparticles. rsc.org
The following table summarizes key characterization techniques and their applications:
| Technique | Information Provided |
| MALDI-TOF-MS | Molecular weight of the conjugate, confirming successful ligation. |
| ESI-MS | Detailed molecular weight information and fragmentation patterns for structural elucidation. acs.orgnih.gov |
| ¹H-NMR | Confirmation of covalent linkage by observing shifts in proton signals and the appearance/disappearance of characteristic peaks. researchgate.netdovepress.com |
| ³¹P-NMR | Characterization of the phosphate (B84403) group in the phospholipid head. dovepress.com |
| FT-IR Spectroscopy | Confirmation of amide bond formation through analysis of characteristic vibrational bands. dovepress.comresearchgate.net |
Spectroscopic Confirmation of Amide Linkages (e.g., FT-IR Analysis)
Fourier-Transform Infrared (FT-IR) spectroscopy is a particularly valuable technique for confirming the formation of the amide bond, which is the linkage created when an amine-containing molecule reacts with an NHS ester. researchgate.net The peptide bond gives rise to several characteristic absorption bands, with the Amide I and Amide II bands being the most prominent for analytical purposes. leibniz-fli.de
The Amide I band , appearing in the region of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group. leibniz-fli.denih.gov The Amide II band , typically found between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations. leibniz-fli.de
When analyzing a conjugation reaction with FT-IR, the key spectral changes to observe are:
Disappearance or significant reduction of the NHS ester peaks. The NHS group has characteristic carbonyl stretching frequencies. One source indicates a peak at 1712 cm⁻¹ corresponding to the C=O stretch of the NHS group, which is strongly reduced upon successful conjugation. dovepress.com
Appearance of the Amide I and Amide II bands. The formation of the new amide linkage will result in the appearance of these characteristic peaks in the spectrum of the purified conjugate. researchgate.net For example, a C=O stretch between 1630-1680 cm⁻¹ and a sharp N-H bend around 1640-1650 cm⁻¹ are indicative of amide bond formation. researchgate.net
The following table highlights the key FT-IR spectral regions for confirming amide bond formation:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
| NHS Ester C=O Stretch | ~1712 | Present in the starting this compound reagent, disappears or is greatly reduced in the conjugate. dovepress.com |
| Amide I (C=O Stretch) | 1600 - 1700 | Appears in the product, confirming the presence of the new amide bond. leibniz-fli.denih.gov |
| Amide II (N-H Bend, C-N Stretch) | 1510 - 1580 | Appears in the product, providing further evidence of amide linkage. leibniz-fli.de |
Purification Methodologies for this compound Conjugates
After the synthesis and conjugation steps, purification is essential to remove unreacted starting materials, byproducts (such as the EDC-urea byproduct), and any hydrolyzed reagents. The choice of purification method depends on the properties of the this compound conjugate and the impurities present.
Dialysis is a common and effective method for removing small molecule impurities from macromolecular conjugates. By placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO), smaller molecules like unreacted NHS, EDC byproducts, and salts can diffuse out into a larger volume of buffer, while the larger DSPE-PEG-ligand conjugate is retained. acs.org
Lyophilization , or freeze-drying, is often used as a final step after purification to obtain the conjugate as a stable, dry powder. This is particularly useful for long-term storage.
Chromatographic techniques offer higher resolution for purification.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This is highly effective for removing unreacted ligands and other small molecules from the larger DSPE-PEG conjugate. researchgate.net
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. This can be useful for separating the desired conjugate from unreacted starting materials if they have different charge properties.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. This technique can be used to purify DSPE-PEG conjugates, but care must be taken to use appropriate mobile phases to avoid hydrolysis of the phospholipid esters, which can be accelerated under acidic conditions. acs.orgnih.gov
The selection of the most appropriate purification strategy is critical for obtaining a pure and well-defined this compound conjugate, which is a prerequisite for its successful application in the development of targeted nanomedicines.
Bioconjugation Chemistry and Reaction Mechanisms of Dspe Nhs
N-Hydroxysuccinimide (NHS) Ester Reactivity with Amine-Containing Biomolecules
The N-Hydroxysuccinimide (NHS) ester of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a key reagent in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. DSPE-NHS is particularly valued for its ability to react with primary amines found in various biomolecules. glenresearch.comgbiosciences.com This reactivity is central to its use in creating lipid-based nanoparticles and other drug delivery systems that can be targeted to specific cells or tissues. axispharm.combiochempeg.com The NHS ester group is an activated form of a carboxylic acid, which makes it highly susceptible to reaction with nucleophiles like primary amines. glenresearch.comthermofisher.com This selective reactivity allows for the formation of stable covalent bonds between the DSPE lipid and biomolecules such as proteins, peptides, and antibodies. medchemexpress.comavantiresearch.com
The fundamental reaction between this compound and an amine-containing biomolecule is a nucleophilic acyl substitution. encapsula.comreddit.com The primary amine group, typically from the N-terminus of a protein or the side chain of a lysine (B10760008) residue, acts as the nucleophile. gbiosciences.comencapsula.com It attacks the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide group is eliminated as a good leaving group, resulting in the formation of a highly stable amide bond. glenresearch.comencapsula.com This covalent linkage permanently attaches the DSPE lipid to the biomolecule. glenresearch.com The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com
The rate of the conjugation reaction is also influenced by the concentration of the reactants. glenresearch.com While primary amines are stronger nucleophiles than water, using a sufficient excess of the NHS ester can help to drive the reaction towards completion, even in an aqueous environment where hydrolysis is a competing factor. glenresearch.com The half-life of NHS esters can vary significantly with pH, from several hours at pH 7 to mere minutes at pH 9. gbiosciences.comthermofisher.com
Table 1: pH Dependence of NHS Ester Half-life
| pH | Half-life at 4°C | Half-life at Room Temperature |
| 7.0 | 4-5 hours thermofisher.com | 7 hours gbiosciences.com |
| 8.0 | 1 hour encapsula.com | - |
| 8.6 | 10 minutes thermofisher.comencapsula.com | - |
| 9.0 | - | minutes gbiosciences.com |
This table provides an overview of the stability of NHS esters at different pH values, highlighting the importance of pH control in conjugation reactions.
A significant challenge in using this compound in aqueous buffers is the competing hydrolysis reaction. glenresearch.comgbiosciences.com The NHS ester can react with water, which acts as a nucleophile, leading to the cleavage of the ester and the formation of an unreactive carboxylic acid on the DSPE molecule. glenresearch.comstackexchange.com This hydrolysis reaction is also pH-dependent, with the rate increasing at higher pH values. gbiosciences.comthermofisher.com
To minimize hydrolysis and maximize the efficiency of bioconjugation, several strategies are employed. Reactions are often performed at a controlled pH, typically between 7.2 and 8.5. thermofisher.com Additionally, the this compound reagent is often dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before being added to the aqueous solution containing the biomolecule. glenresearch.comcreativepegworks.com This minimizes the exposure of the NHS ester to water before the conjugation reaction begins. broadpharm.com Using a higher concentration of the amine-containing biomolecule can also favor the desired reaction over hydrolysis. glenresearch.com In some cases, quenching agents like Tris or glycine (B1666218) are added after the desired reaction time to stop the reaction by consuming any remaining unreacted NHS esters. encapsula.comnih.gov
Versatility in Conjugating Peptides, Proteins, and Antibodies
This compound is a widely used reagent for attaching peptides, proteins, and antibodies to the surface of liposomes and other nanoparticles. avantiresearch.comnanocs.net This versatility stems from the reliable reaction between the NHS ester and the primary amines that are abundantly available on these biomolecules, particularly on the side chains of lysine residues and the N-terminus. gbiosciences.com The resulting phospholipid-biomolecule conjugates can then be incorporated into lipid bilayers, effectively decorating the surface of nanoparticles with the desired targeting ligand. axispharm.com
The conjugation of antibodies to this compound, for instance, is a common strategy for creating immunoliposomes. encapsula.comnih.gov These targeted delivery vehicles can specifically bind to antigens on the surface of cancer cells or other pathological sites, thereby enhancing the delivery of encapsulated drugs. axispharm.com Similarly, peptides with specific cell-penetrating or targeting properties can be conjugated to this compound to improve the cellular uptake and therapeutic efficacy of liposomal drug formulations. creativepegworks.comresearchgate.net The stable amide bond formed ensures that the biomolecule remains firmly attached to the lipid anchor during circulation and at the target site. medchemexpress.comencapsula.com
Chemoselective Bioconjugation Approaches Utilizing this compound
Chemoselectivity in bioconjugation refers to the ability to react with a specific functional group on a biomolecule, even in the presence of other reactive groups. taylorandfrancis.com While this compound is primarily reactive towards primary amines, under certain conditions, it can also react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. stackexchange.com However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines and can be more susceptible to hydrolysis. glenresearch.com
For more precise and site-specific conjugation, this compound can be used in conjunction with other chemoselective strategies. For example, by controlling the pH of the reaction, it is possible to favor the reaction with the N-terminal amine over the more basic lysine side chains. researchgate.net Furthermore, this compound can be part of a heterobifunctional linker system, where one end has the NHS ester for amine coupling, and the other end has a different reactive group for targeting another functionality on the biomolecule. avantiresearch.comcreativepegworks.com This allows for more complex and controlled bioconjugation schemes. Researchers have also explored ipso-substitution reactions with agents like 4-halocoumarins and arylsulfonates for modular and chemoselective labeling of amines and thiols, offering alternatives and complementary approaches to NHS ester chemistry. nih.gov
Dspe Nhs in Nanomedicine Formulations
Self-Assembly Principles of DSPE-NHS into Lipid Bilayers and Micelles
The self-assembly of this compound and its PEGylated derivatives into organized supramolecular structures like lipid bilayers and micelles is governed by fundamental thermodynamic principles related to its amphiphilic nature. nanosoftpolymers.com An amphiphile is a molecule possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.
Molecular Structure : The this compound molecule consists of two key regions:
Hydrophobic Tail : The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion contains two long, saturated fatty acid chains (stearoyl chains). nanocs.net This region is nonpolar and repelled by water. nanosoftpolymers.com
Hydrophilic Head : The phosphoethanolamine head group, often extended with a polyethylene (B3416737) glycol (PEG) spacer, is polar and readily interacts with water. nanosoftpolymers.comnanocs.net The terminal NHS ester provides a reactive site but also contributes to the hydrophilic character.
The Hydrophobic Effect : When placed in an aqueous environment, these amphiphilic molecules spontaneously arrange themselves to minimize the energetically unfavorable interactions between their hydrophobic tails and water molecules. nanosoftpolymers.comresearchgate.net This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly. mdpi.com
Formation of Micelles and Bilayers : The final structure formed depends on the geometry of the amphiphile and its concentration. researchgate.netnih.gov
Micelles : At or above a specific concentration known as the critical micelle concentration (CMC), DSPE-PEG-NHS molecules can assemble into spherical structures called micelles. In a micelle, the hydrophobic DSPE tails are sequestered in the core, away from the water, while the hydrophilic PEG-NHS heads form a protective outer shell, or corona, that interfaces with the aqueous medium. nih.govnih.gov DSPE-mPEG2000, a related compound, has a low CMC of approximately 1 µM, which promotes high stability of the resulting micelles even upon significant dilution in the bloodstream. researchgate.net
Lipid Bilayers : Alternatively, the molecules can arrange into lipid bilayers, which are the foundational structure of liposomes. nanosoftpolymers.commedchemexpress.com In a bilayer, two layers of phospholipid molecules align so that their hydrophobic tails face each other, forming a non-polar core, while their hydrophilic heads face outward towards the aqueous environment on either side of the sheet. researchgate.netmdpi.com This arrangement effectively shields the hydrophobic regions from water. nanosoftpolymers.com The geometry and thermodynamics that dictate whether a lipid forms a micelle or a bilayer are complex, but this bilayer structure is the basis for liposomal nanocarriers. nih.gov
Methodologies for Preparing this compound Functionalized Liposomes
This compound and its PEGylated form are integrated into liposomes to provide a reactive surface for attaching targeting ligands like antibodies, peptides, or aptamers. nanocs.netnih.govcreativepegworks.com Several methods are employed to create these functionalized vesicles.
Thin-Film Hydration : This is a common method for liposome (B1194612) formation. The lipids, including structural phospholipids (B1166683) (like HSPC or DSPC), cholesterol, and the DSPE-PEG-NHS conjugate, are first dissolved in an organic solvent. nih.gov The solvent is then evaporated under vacuum, leaving a thin lipid film on the wall of the flask. This film is subsequently hydrated with an aqueous buffer, causing the lipids to self-assemble into multilamellar vesicles. Sonication or extrusion is then used to reduce their size and lamellarity, resulting in small unilamellar vesicles (SUVs) with the DSPE-PEG-NHS molecules integrated into the bilayer.
Post-Insertion Technique : This method involves the insertion of DSPE-PEG-NHS into pre-formed, non-functionalized liposomes. nih.govencapsula.com This is often the preferred strategy as it avoids exposing the reactive NHS group or the targeting ligand to harsh conditions during liposome formation. mdpi.com The process typically involves:
Preparation of plain liposomes using standard techniques (e.g., thin-film hydration).
Separately, DSPE-PEG-NHS is dissolved and hydrated to form micelles. encapsula.com
The pre-formed liposomes and the DSPE-PEG-NHS micelles are co-incubated at a temperature above the phase transition temperature of the liposome's lipids (e.g., 60 °C). encapsula.com
During incubation, the hydrophobic DSPE anchor of the DSPE-PEG-NHS molecule spontaneously transfers from the micelle and inserts itself into the outer leaflet of the liposome's lipid bilayer, thus "decorating" the surface with reactive NHS groups. encapsula.comspringernature.com
An important consideration in these methods is the hydrolysis of the NHS ester, which can be initiated by exposure to water, especially at elevated temperatures or non-neutral pH. nanocs.netnih.gov To maximize conjugation efficiency, it is crucial to use the DSPE-PEG-NHS immediately after hydration or to add the amine-containing ligand promptly to the activated liposome surface. nih.gov The reaction between the NHS ester and a primary amine on a ligand results in a stable amide bond. nih.govencapsula.com
Methodologies for Preparing this compound Functionalized Nanoparticles
Beyond liposomes, DSPE-PEG-NHS is widely used to functionalize other types of nanocarriers, such as polymeric nanoparticles and lipid nanoparticles (LNPs), to improve their properties and enable targeted delivery. nih.govbiochempeg.com The two primary strategies for incorporation are one-pot assembly and post-insertion functionalization. mdpi.com
In a one-pot or single-step strategy, all components of the final nanoparticle—the core material, the encapsulated drug, and the surface-functionalizing lipids—are combined in a single process. rsc.orgnih.gov
A prominent example is the emulsion-solvent evaporation method for creating lipid-polymer hybrid nanoparticles. rsc.org
A hydrophobic polymer core, such as poly(lactic-co-glycolic acid) (PLGA), and a hydrophobic drug are dissolved in an organic solvent phase.
This organic phase is added to an aqueous phase containing the self-assembling lipid shell components, which include lecithin (B1663433) and the DSPE-PEG-NHS conjugate.
The mixture is emulsified, typically through sonication, to form nano-sized droplets.
The organic solvent is then evaporated, causing the PLGA to precipitate and form a solid core, while the lipids simultaneously self-assemble on the surface, creating a lipid-capped nanoparticle with reactive NHS groups exposed on the exterior. rsc.org
While efficient, a potential drawback of this approach is that the reactive NHS groups or the conjugated ligands may become partially entrapped within the nanoparticle core or oriented in a way that makes them inaccessible for target binding. mdpi.com
Similar to its use with liposomes, post-insertion (or post-functionalization) is a robust and widely used technique for modifying pre-formed nanoparticles. mdpi.comspringernature.com This approach separates the nanoparticle formation from the surface functionalization step, which generally preserves the physicochemical properties of the nanoparticle and the functionality of the attached ligand. researchgate.net
The process typically follows these steps:
Nanoparticle Formation : A stable nanoparticle (e.g., a lipid nanoparticle or polymeric nanoparticle) is first prepared.
Ligand-Lipid Conjugation : Separately, the targeting ligand (e.g., an antibody or peptide) is conjugated to the DSPE-PEG-NHS molecule in a controlled reaction. The primary amine groups on the ligand react with the NHS ester on the lipid, forming a stable ligand-lipid conjugate. nih.gov
Incubation and Insertion : The pre-formed nanoparticles are then incubated with the newly formed ligand-lipid conjugate. The hydrophobic DSPE anchor of the conjugate inserts into the nanoparticle's lipid or hydrophobic outer layer. springernature.comresearchgate.net
This method ensures that the ligand is oriented towards the exterior of the nanocarrier, maximizing its availability for interacting with target cells. It has been shown to be superior to direct surface modification as it better preserves the nanoparticle's size and polydispersity. researchgate.net
Physicochemical Characterization of this compound-Modified Nanocarriers
After formulation, this compound-modified nanocarriers must undergo rigorous physicochemical characterization to ensure they meet the required specifications for quality, stability, and performance. medchemexpress.com Key parameters include particle size, polydispersity, surface charge, and stability. nih.govrsc.org
| Parameter | Common Technique(s) | Significance |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Affects the nanocarrier's biodistribution, circulation time, and ability to penetrate biological barriers. DLS measures the average size of the particles in a suspension. nih.govnih.gov |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates the breadth of the particle size distribution. A low PDI (typically < 0.2) signifies a monodisperse and uniform sample, which is crucial for predictable performance. researchgate.netresearchgate.net |
| Surface Charge (Zeta Potential) | Zeta Potential (ZP) Analysis | Measures the magnitude of the electrostatic charge at the particle surface. It is a key indicator of colloidal stability (highly charged particles repel each other, preventing aggregation) and influences interactions with biological components. rsc.orgnih.gov |
| Morphology and Structure | Transmission Electron Microscopy (TEM), Cryo-TEM | Provides direct visualization of the nanoparticles, confirming their shape (e.g., spherical), structure (e.g., core-shell or vesicular), and size distribution. researchgate.netresearchgate.net |
| Conjugation Efficiency | Spectroscopic assays, Gel Electrophoresis | Quantifies the amount of ligand successfully attached to the nanocarrier surface, confirming the success of the this compound mediated reaction. nih.gov |
| Stability | DLS and ZP measurements over time | Assesses the physical stability of the formulation by monitoring changes in size, PDI, and zeta potential under specific storage conditions. researchgate.net |
DSPE-PEG-NHS for Enhanced Nanocarrier Stability and Circulation Time
The inclusion of a polyethylene glycol (PEG) chain between the DSPE lipid anchor and the reactive NHS group is a critical design feature in modern nanomedicine. researchgate.netnih.gov This modification, known as PEGylation, dramatically improves the stability and pharmacokinetic profile of nanocarriers. creativepegworks.combiochempeg.com
Steric Hindrance and the "Stealth" Effect : The long, flexible, and hydrophilic PEG chains form a dense, water-loving cloud on the surface of the nanocarrier. researchgate.net This layer creates a steric barrier that physically blocks the adsorption of blood serum proteins, particularly opsonins. nih.gov Opsonins are proteins that mark foreign particles for recognition and clearance by phagocytic cells of the reticuloendothelial system (RES), primarily located in the liver and spleen.
Prolonged Circulation Time : By preventing opsonization, PEGylation allows the nanocarriers to evade RES clearance. researchgate.netbiochempeg.com This "stealth" property significantly prolongs their circulation time in the bloodstream, increasing the probability that they will reach their intended target tissue. creativepegworks.comnih.gov
Improved Colloidal Stability : The hydrophilic PEG layer also enhances colloidal stability by preventing the aggregation of nanoparticles in biological fluids or during storage. researchgate.net
The length of the PEG chain (e.g., PEG2000, PEG3400) is a crucial parameter that can be tuned to optimize the balance between achieving a stealth effect and ensuring that the terminal NHS group or attached ligand is accessible for its function. nanocs.netnih.gov The use of DSPE-PEG-NHS is therefore a cornerstone strategy for developing long-circulating and stable nanocarriers for targeted drug delivery. nih.govmedchemexpress.comnih.gov
Advanced Applications of Dspe Nhs in Targeted Delivery Systems
Receptor-Mediated Targeting Mechanisms Employing DSPE-NHS Conjugates
Receptor-mediated targeting is a strategy that leverages the natural biological process of ligand-receptor binding to achieve selective drug delivery. biochempeg.com By decorating the surface of a nanocarrier with a ligand that has a high affinity for a receptor overexpressed on target cells, the carrier can be directed to these specific cells. biochempeg.com DSPE-PEG-NHS is instrumental in this approach, providing the chemical means to attach such ligands to the nanocarrier surface. axispharm.comuliege.be
A prominent example is the targeting of the folate receptor (FR), which is frequently overexpressed in various cancer cells. nih.govbroadpharm.com Folic acid (FA) or folate can be conjugated to the NHS group of DSPE-PEG-NHS (often via an amine-functionalized precursor, DSPE-PEG-Amine, which is then reacted with activated folic acid). nanosoftpolymers.com The resulting DSPE-PEG-Folate can be incorporated into liposomes or other nanoparticles. nih.govbroadpharm.comnih.gov These folate-targeted liposomes have demonstrated significantly enhanced binding and uptake by cancer cells that overexpress the folate receptor. nih.gov Research has shown that doxorubicin-encapsulated folate-targeted liposomes, fabricated with just 0.1 mol% of FA-PEG-DSPE, exhibited a 45-fold higher uptake in FR-positive KB cells compared to non-targeted liposomes. nih.gov This enhanced internalization, mediated by the folate receptor, leads to increased intracellular drug concentration and greater cytotoxicity against target cells. biochempeg.comnih.gov
The versatility of the DSPE-PEG-NHS linker allows for the attachment of various ligands to target a wide array of receptors, making it a cornerstone technology in the development of precision medicines. axispharm.combiochempeg.com
| Target Receptor | Ligand | Nanocarrier | Key Finding | Reference |
|---|---|---|---|---|
| Folate Receptor (FR) | Folic Acid (Folate) | Liposomes | Incorporation of FA-PEG-DSPE significantly enhanced liposome (B1194612) binding and uptake in FR-overexpressing cancer cells. nih.gov | nih.gov |
| Folate Receptor (FR) | Folic Acid (Folate) | Doxorubicin-Liposomes | Folate-targeted liposomes showed 86 times higher cytotoxicity compared to non-targeted liposomes in KB cells. nih.gov | nih.gov |
| Folate Receptor (FR) | Folic Acid (Folate) | Paclitaxel/Imatinib-Liposomes | Co-encapsulated, folate-targeted liposomes resulted in significantly higher cell death on MCF7 and PC-3 cells compared to conventional liposomes. nih.gov | nih.gov |
This compound in Antibody-Mediated Drug Delivery Systems
Antibody-mediated drug delivery, particularly through the creation of immunoliposomes, represents a highly specific targeting strategy. ncl.ac.uk Immunoliposomes are liposomes with antibodies or antibody fragments attached to their surface, which act as homing devices to seek out and bind to specific antigens on target cells. ncl.ac.uknih.gov DSPE-PEG-NHS is a key reagent in the synthesis of these advanced delivery systems. axispharm.comnanocs.net
The process involves the reaction between the NHS ester of DSPE-PEG-NHS and the primary amine groups (e.g., on lysine (B10760008) residues) of an antibody. uliege.bersc.org This reaction forms a stable, covalent amide bond, effectively tethering the antibody to the phospholipid. uliege.bersc.org The resulting antibody-DSPE-PEG conjugate can then be incorporated into the liposome bilayer during its formation or inserted into pre-formed liposomes via a post-insertion method. rsc.orgyoutube.com This latter technique involves incubating pre-formed, drug-loaded liposomes with micelles composed of the antibody-lipid conjugate. rsc.org
This approach has been successfully used to target cancer cells. For instance, Trastuzumab-conjugated immunoliposomes have been developed to target HER2-positive breast cancer cells, demonstrating enhanced cellular uptake and potent in vivo anticancer activity compared to non-targeted liposomes. rsc.org By directing the drug-loaded nanocarrier specifically to the tumor site, antibody-mediated systems can increase the therapeutic index of the encapsulated drug. nih.govrsc.org The flexibility of this method allows for the conjugation of a wide range of monoclonal antibodies, making it adaptable for targeting various diseases. ncl.ac.ukresearchgate.net
| Target Antigen | Antibody/Fragment | Delivery System | Key Finding | Reference |
|---|---|---|---|---|
| HER2 | Trastuzumab | Immunoliposomes (Doxorubicin-loaded) | Resulted in better uptake in HER2-expressing cells and potent in vivo anticancer activity. rsc.org | rsc.org |
| HER2 | Trastuzumab | Immunoliposomes (Paclitaxel-loaded) | Showed higher cellular uptake in HER2-positive cells and superior efficacy in a xenograft model compared to non-targeted liposomes. rsc.org | rsc.org |
| CD133 | Anti-CD133 Monoclonal Antibody | Immunoliposomes (Doxil®) | An optimized post-insertion method increased the number of antibodies coupled to each liposome from ~6 to ~15. youtube.com | youtube.com |
Peptide-Conjugated this compound for Specific Cell Targeting
Peptides offer several advantages as targeting ligands, including small size, ease of synthesis, and high affinity for their targets. The versatile chemistry of DSPE-PEG-NHS allows for the straightforward conjugation of peptides to the surface of nanocarriers. uliege.bersc.org The NHS ester reacts with primary amine groups on the peptide, such as the N-terminal amine or the side chain of lysine, to form a stable amide linkage. uliege.bersc.org
A widely studied example is the use of peptides containing the arginine-glycine-aspartic acid (RGD) sequence. The RGD motif specifically binds to integrin receptors, such as αvβ3, which are often overexpressed on the surface of tumor cells and activated endothelial cells in the tumor vasculature. By conjugating RGD peptides to DSPE-PEG, researchers have created targeted liposomes that can selectively deliver chemotherapeutics to tumors. Studies have shown that doxorubicin-loaded RGD-liposomes accumulate in tumor tissue in mice, leading to a significant reduction in tumor growth compared to conventional doxorubicin (B1662922) treatment. Similarly, paclitaxel-loaded DSPE-RGD liposomes selectively accumulated in rat tumor tissue, improving efficacy and reducing toxicity.
Other peptides, such as cell-penetrating peptides (CPPs), have also been conjugated to DSPE-PEG lipids to enhance intracellular delivery. For instance, a CPP was reacted with DSPE-PEG2000-NHS to create a conjugate that, when incorporated into liposomes, facilitated their uptake by cells. This strategy of using peptide ligands, enabled by this compound chemistry, is a powerful method for tailoring nanocarriers to specific cell types and improving therapeutic outcomes.
| Peptide Ligand | Target | Delivery System | Key Finding | Reference |
|---|---|---|---|---|
| RGD (Arginine-Glycine-Aspartic acid) | Integrin receptors (e.g., αvβ3) | Liposomes (Doxorubicin-loaded) | DSPE-RGD liposomes accumulated in mouse tumor tissue, significantly reducing tumor growth. | |
| RGD (Arginine-Glycine-Aspartic acid) | Integrin receptors | Liposomes (Paclitaxel-loaded) | Selectively accumulated in rat tumor tissue, leading to improved efficacy and reduced toxicity. | |
| iRGD (Tumor-penetrating peptide) | Neuropilin-1/Integrins | Cytotoxic T Lymphocytes (CTLs) | Modification of CTLs with DSPE-PEG-iRGD enhanced their infiltration into tumors. | |
| Cell-Penetrating Peptide (CPP) | Cell membrane | Liposomes | DSPE-PEG2000-CPP conjugates were synthesized via DSPE-PEG2000-NHS to create CPP-modified liposomes for enhanced cellular uptake. |
This compound in Nucleic Acid Delivery Systems
The delivery of nucleic acids like messenger RNA (mRNA), small interfering RNA (siRNA), and plasmid DNA (pDNA) holds immense therapeutic promise but is challenged by the instability and poor cellular uptake of these large, negatively charged molecules. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, famously utilized in the FDA-approved siRNA drug Patisiran and the COVID-19 mRNA vaccines. ncl.ac.uk DSPE-PEG lipids are a critical component of these LNPs, and their functionalization with NHS esters enables targeted delivery. axispharm.comuliege.be
Lipid nanoparticles for mRNA delivery are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid (like DSPC), cholesterol, and a PEG-lipid (like DSPE-PEG). The PEG-lipid plays a crucial role in stabilizing the nanoparticle, preventing aggregation, and shielding it from the immune system to prolong circulation time. While standard LNPs used in current vaccines are not actively targeted, the DSPE-PEG-NHS chemistry provides a clear pathway for developing next-generation, targeted LNP-mRNA vaccines. axispharm.comuliege.be By conjugating a targeting ligand (such as an antibody or peptide) to the DSPE-PEG-NHS, the LNP can be directed to specific antigen-presenting cells (APCs), potentially enhancing the immune response or allowing for different routes of administration. axispharm.com Research has shown that the properties of the PEG-lipid, such as the length of its lipid tail, can significantly affect the biodistribution and efficacy of mRNA-LNPs, highlighting the importance of optimizing this component for future vaccine designs.
Small interfering RNA (siRNA) can silence specific genes, offering a powerful therapeutic approach for various diseases. Similar to mRNA, siRNA requires a carrier for effective delivery. LNPs are the most clinically advanced system for siRNA delivery. ncl.ac.uk These LNPs share a similar four-component lipid structure with those used for mRNA, including an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.
The surface of these siRNA-LNPs can be engineered for targeted delivery using DSPE-PEG-NHS. nanocs.netuliege.be The NHS ester allows for the attachment of ligands that can direct the nanoparticle to specific cells or tissues, a crucial step in improving therapeutic efficacy and reducing the required dose. uliege.be For example, ligands like GalNAc can be conjugated to the LNP surface to target hepatocytes for treating liver diseases. Other research has explored attaching antibodies or peptides to siRNA-LNPs using DSPE-PEG-maleimide or DSPE-PEG-NHS chemistry to target cancer cells or other tissues. ncl.ac.uk This active targeting strategy is a key area of research for expanding the therapeutic applications of siRNA beyond the liver. ncl.ac.uk
This compound in Vaccine Adjuvant Delivery Systems
Subunit vaccines, which use only specific antigens from a pathogen, are safer than whole-pathogen vaccines but are often less immunogenic. They require adjuvants to stimulate a robust and appropriate immune response. Liposomes are highly effective delivery systems for both antigens and adjuvants, as they can protect the cargo and facilitate uptake by APCs.
DSPE-PEG-NHS provides a method to create advanced liposomal vaccine formulations. It allows for the covalent conjugation of peptide or protein antigens directly to the surface of the liposome. For example, a HER2/neu-derived peptide antigen (P5) was conjugated to Maleimide-PEG2000-DSPE (a similar reactive lipid) and incorporated into liposomes containing the adjuvant Monophosphoryl lipid A (MPL). This formulation induced a significantly stronger cytotoxic T lymphocyte (CTL) response compared to formulations where the peptide was simply encapsulated, leading to better tumor control and survival in a mouse model.
Similarly, DSPE-PEG lipids can be used to anchor adjuvants to the liposome. In one study, a CpG oligodeoxynucleotide adjuvant was linked to a lipid anchor to be incorporated into a liposomal vaccine. Furthermore, targeting ligands can be attached to the liposomal adjuvant system via DSPE-PEG-NHS chemistry to direct the entire vaccine package to specific immune cells, such as dendritic cells, by using ligands like mannose. This co-delivery and targeting of both antigen and adjuvant to the same APC is a powerful strategy for enhancing vaccine potency.
This compound for Enhanced Penetration of Biological Barriers (e.g., Blood-Brain Barrier Research)
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) diseases, as it severely restricts the passage of therapeutic agents from the bloodstream into the brain. nih.gov The compound 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (this compound) has emerged as a critical component in the development of advanced drug delivery systems designed to overcome this barrier. Its utility lies in its function as a heterobifunctional linker, enabling the conjugation of targeting ligands to the surface of nanocarriers, such as liposomes. axispharm.com This surface modification facilitates the transport of these nanocarriers across the BBB, primarily through mechanisms like receptor-mediated transcytosis (RMT). researchgate.net
Research has demonstrated that liposomes and other nanoparticles functionalized using this compound can be tailored to target specific receptors expressed on the surface of brain endothelial cells. nih.govnih.gov The N-hydroxysuccinimide (NHS) ester end of the this compound molecule readily reacts with primary amine groups on targeting ligands, such as proteins and peptides, forming stable amide bonds. axispharm.combiochempeg.com The DSPE portion of the molecule anchors the entire conjugate within the lipid bilayer of the liposome, while the polyethylene (B3416737) glycol (PEG) spacer enhances the nanoparticle's stability and circulation time in the bloodstream. axispharm.com
Detailed Research Findings
The effectiveness of this compound as a conjugation platform is evident in studies involving various targeting moieties. For instance, the covalent attachment of ligands like Transferrin (Tf) and cell-penetrating peptides (CPPs) to liposomes via a DSPE-PEG-NHS linker has been shown to significantly enhance their ability to cross the BBB and deliver their cargo to brain cells. nih.govscienceopen.com
One study systematically compared the ability of different liposomal formulations to transfect various brain cells. The researchers synthesized liposomes conjugated to CPPs (such as TAT, pVec, and QL) and Transferrin (Tf) using DSPE-PEG-NHS. scienceopen.com The coupling efficiencies of these ligands to the DSPE-PEG-NHS were quantified, demonstrating the reliability of this conjugation method.
Table 1: Coupling Efficiency of Targeting Ligands to DSPE-PEG-NHS
| Targeting Ligand | Coupling Efficiency (%) |
|---|---|
| pVec | 76.7 ± 1.0 |
| QL | 84.2 ± 0.1 |
| TAT | 77.5 ± 0.2 |
| Transferrin (Tf) | 75.1 ± 1.0 |
Data sourced from a study on brain-targeted lipid-based nanoparticles. scienceopen.com
Furthermore, the cellular internalization of these functionalized liposomes was investigated in different brain cell types, including brain endothelial cells (bEnd.3), primary astrocytes, and primary neurons. Dual-modified liposomes, featuring both a targeting ligand and a CPP, showed a time-dependent increase in cellular uptake. nih.gov For example, dual-modified liposomes demonstrated significant uptake in bEnd.3 cells, primary astrocytes, and primary neurons after a 4-hour incubation period. nih.gov This enhanced uptake is crucial for the subsequent transport across the BBB and delivery of therapeutic agents to the CNS.
Table 2: Cellular Uptake of Dual-Modified Liposomes in Brain Cells After 4 Hours
| Cell Type | Cellular Uptake (%) |
|---|---|
| bEnd.3 Cells | 68.6 |
| Primary Astrocytes | 66.8 |
| Primary Neurons | 66.4 |
Data reflects the percentage of cellular internalization of dual-modified liposomes. nih.gov
In vivo studies have further corroborated these findings. The biodistribution of liposomes functionalized with both keratinocyte growth factor (kFGF) and Transferrin (Tf) via a DSPE-PEG-NHS linker was evaluated in mice. The results indicated that these dual-modified liposomes had a superior ability to overcome the BBB and accumulate in the brain compared to liposomes with single modifications or no targeting ligands. nih.gov This highlights the pivotal role of this compound in enabling the creation of sophisticated, multi-functional nanocarriers for effective brain drug delivery.
The mechanism of transport for these functionalized nanoparticles often involves multiple endocytosis pathways. Studies have shown that liposomes modified with both Tf and CPPs can effectively cross an in vitro BBB model and subsequently transfect primary neurons. nih.govscienceopen.com The combination of targeting the transferrin receptor, which is abundant on brain endothelial cells, and the enhanced internalization provided by CPPs, all facilitated by the this compound linker, presents a promising strategy for gene and drug delivery to the brain. nih.govscienceopen.com
Applications of Dspe Nhs in Biomedical Imaging and Diagnostics Research
Conjugation of Imaging Probes and Contrast Agents via DSPE-NHS
The functional core of this compound's utility lies in its activated NHS ester, which provides a straightforward method for attaching various molecules to lipid-based nanoparticles. nanosoftpolymers.comnanosoftpolymers.com This conjugation capability is widely exploited to link imaging probes and contrast agents to the surface of carriers like liposomes. nanocs.netnanocs.net The DSPE component securely anchors the molecule within the lipid bilayer of the nanoparticle, while the NHS end facilitates the covalent attachment of amine-containing imaging moieties. broadpharm.comnanocs.net
This strategy is applicable to a wide array of imaging modalities:
Fluorescent Imaging: Fluorescent dyes can be attached to DSPE-PEG-NHS to visualize and track the distribution of liposomes or nanoparticles within cells or in vivo. nih.gov
Radionuclide Imaging (PET/SPECT): Radioactive isotopes can be conjugated to nanoparticles using this compound linkers, creating targeted agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov For instance, ⁸⁹Zr-labeled compounds have been developed for immuno-PET imaging. nih.gov
Magnetic Resonance Imaging (MRI): MRI contrast agents, such as those based on gadolinium, can be incorporated into nanoparticle formulations through this compound chemistry to enhance image contrast at specific sites. nih.govbiopal.com
Photoacoustic Imaging: In photoacoustic imaging, DSPE-functionalized nanoparticles can carry chromophores to a target area, such as a tumor, leading to a significant enhancement of the photoacoustic signal upon laser irradiation. nih.gov
The research below highlights specific examples of this application.
| Imaging Modality | Conjugated Molecule | Nanoparticle/Carrier | Research Focus | Source(s) |
|---|---|---|---|---|
| Fluorescence Imaging | Fluorescent Dyes | Liposomes | To visualize and track liposomes in vivo. | |
| PET Imaging | Radioactive Isotopes (e.g., ⁸⁹Zr) | Antibody-nanoparticle conjugates | To enable functional imaging of metabolic processes and monitor anticancer therapies. | nih.gov |
| MRI | Gadolinium (Gd) Chelates | Multi-arm star polymers | To create targeted contrast agents for disease monitoring with greater selectivity. | nih.gov |
| Photoacoustic Imaging | CREKA targeting peptide | SQ1 Nanoparticles (NPs) | To target fibronectin in tumors, enhancing the photoacoustic signal for clear imaging. | nih.gov |
Development of Targeted Diagnostic Nanoparticles using this compound
This compound is a fundamental building block for creating sophisticated diagnostic nanoparticles designed to target specific cells or tissues. cd-bioparticles.net These nanoparticles, often formulated as liposomes, can encapsulate diagnostic agents and are surface-functionalized with targeting ligands using this compound or its PEGylated derivatives. biochempeg.comimmunomart.orgbroadpharm.com The inclusion of a PEG linker (DSPE-PEG-NHS) is particularly advantageous as it creates a "stealth" property, which helps reduce clearance by the immune system and prolongs the nanoparticle's circulation time in the body. nanosoftpolymers.comcreative-biostructure.com
The NHS ester enables the attachment of various targeting molecules, such as antibodies, aptamers, or peptides, that can specifically bind to biomarkers overexpressed on the surface of diseased cells, such as cancer cells. biochempeg.comnanosoftpolymers.comnanocs.netcreativepegworks.com This targeted approach enhances the specificity and selectivity of the diagnostic agent, concentrating it at the site of interest and improving diagnostic accuracy. For example, nanoparticles have been designed to target CD44, a glycoprotein (B1211001) receptor upregulated in many cancers, by conjugating hyaluronic acid (HA) to the nanoparticle surface. nih.gov
The following table details research findings on the development of such targeted diagnostic nanoparticles.
| Nanoparticle System | Targeting Ligand | Target Biomarker/Cell | Diagnostic Application | Source(s) |
|---|---|---|---|---|
| PEGylated Liposomes | Antibodies or Peptides | Cancer cells or inflamed tissues | Targeted delivery of imaging agents to specific disease sites. | |
| Lipid-based Nanoparticles | Aptamers, Proteins | Specific cells or tissues | Enhancing therapeutic efficacy and reducing off-target effects in drug delivery systems. | biochempeg.com |
| Organic Nanoparticles | Folic Acid (FA) | Folate Receptor (FR) on cancer cells | Targeted delivery of a photoacoustic contrast agent and a chemotherapy drug (doxorubicin). | nih.gov |
| Dual-functionalized Liposomes | Chlorotoxin (B612392) (ClTx) and ApoE-derived peptide (mApoE) | Blood-Brain Barrier (BBB) | To improve the crossing of the BBB for diagnosing and treating brain tumors. | researchgate.net |
This compound in Cellular and Molecular Imaging Methodologies
This compound-functionalized nanoparticles are integral to a variety of advanced cellular and molecular imaging techniques. targetmol.com By enabling the stable conjugation of diverse imaging agents, this lipid linker allows researchers to probe biological processes at the cellular and subcellular levels with high specificity. medchemexpress.comcd-bioparticles.net The versatility of this compound means it can be adapted for virtually any major imaging modality, each providing unique insights into cell function and pathology.
For example, in a study developing chemically labeled, cross-linkable tags for lipid nanoparticles, DSPE-PEG was used to link a peptide tag which was then conjugated with an Alexa Fluor 647 dye via NHS-ester chemistry for fluorescence microscopy. nih.gov In another instance, DSPE-PEG was used to modify the surface of exosomes, which could then be tracked as they were internalized by cells. researchgate.net The development of site-specific antibody-conjugated gas vesicles as ultrasound molecular contrast agents also demonstrates the adaptability of this chemistry for newer imaging methods. nih.gov
The table below summarizes how this compound is applied across different imaging methodologies.
| Imaging Methodology | Role of this compound | Research Application | Source(s) |
|---|---|---|---|
| Fluorescence Microscopy | Conjugates fluorescent dyes (e.g., Alexa Fluor 647) to peptide tags on lipid nanoparticles. | Universal visualization and tracking of lipid nanoparticles in 2D and 3D imaging. | nih.gov |
| Positron Emission Tomography (PET) | Used to prepare liposomes or nanoparticles that can be radiolabeled for functional imaging. | Allows for the noninvasive measurement of metabolic function and tracer pharmacokinetics. | nih.gov |
| Ultrasound Imaging | Used in the development of nanometer-sized gas vesicles chemically conjugated to antibodies. | Creation of durable, cancer cell-targeting molecular contrast agents for ultrasound. | nih.gov |
| Confocal Fluorescence Imaging | Used to create DSPE-PEG-biotin to label exosomes, which are then visualized with streptavidin-FITC. | To verify the modification of exosome surfaces and track their uptake by cells. | researchgate.net |
DSPE-Functionalized Materials for Extracellular Vesicle Isolation and Proteomics
Extracellular vesicles (EVs), which include exosomes and microvesicles, are cell-derived nanoparticles that contain a cargo of proteins, lipids, and nucleic acids from their parent cell. nih.govresearchgate.net They are critical mediators of intercellular communication and hold immense potential as sources of biomarkers for diagnostics. nih.govmdpi.com However, a significant challenge in the field is the isolation of pure EV populations from complex biofluids. researchgate.netmdpi.com
DSPE-functionalized materials offer an innovative solution to this problem. A method using a lipid nanoprobe involves labeling the lipid bilayer of EVs with a biotin-tagged DSPE-PEG probe. nih.gov These biotin-labeled EVs can then be efficiently captured and enriched using magnetic particles coated with NeutrAvidin or streptavidin. nih.gov This technique is significantly faster than the conventional method of differential ultracentrifugation. nih.gov One study comparing conjugation methods found that using DSPE-PEG-biotin to insert into the EV lipid membrane resulted in a higher conjugation efficiency (approximately 70%) compared to using an NHS-PEG-biotin to target surface proteins (approximately 40%). mdpi.com
Once isolated, the protein content of these EVs can be comprehensively analyzed using mass spectrometry-based proteomics to identify potential disease biomarkers. nih.govmdpi.commdpi.com
Key findings related to this application are presented in the table below.
| DSPE-Functionalized Material | Methodology | Key Finding / Result | Source(s) |
|---|---|---|---|
| DSPE-PEG-Biotin | Insertion into the lipid membrane of extracellular vesicles (EVs). | Achieved an estimated EV conjugation efficiency of 70%. The amount of conjugated material was determined to be 12–250 nmol per mg of EV protein. | mdpi.com |
| DSPE-PEG-Desthiobiotin | Labeling of EVs followed by capture on NeutrAvidin-coated magnetic particles. | Captured EVs could be released through displacement with biotin, with a release efficiency of approximately 84%. | nih.gov |
| Lipid Nanoprobe (LNP) | Spontaneous labeling and magnetic enrichment of nanoscale EVs (nEVs). | The LNP method shortens the isolation procedure to 15 minutes with an efficiency and cargo composition similar to ultracentrifugation. | nih.gov |
| NHS-PEG-Biotin | Reaction with EV surface protein amine groups. | Achieved an estimated EV conjugation efficiency of 40%. The amount of conjugated material was 40–400 nmol per mg of EV protein. | mdpi.com |
Dspe Nhs in Advanced Materials Science and Supramolecular Assemblies
DSPE-NHS as a Building Block for Complex Nanosystems
The fundamental properties of this compound make it an essential building block for a variety of complex nanosystems. As a phospholipid, it possesses the intrinsic ability to self-assemble in aqueous solutions, forming structures like micelles and liposomes where the hydrophobic tails are shielded from the water. medchemexpress.comnanosoftpolymers.com This self-assembly is a cornerstone of its utility. The NHS ester group is highly reactive towards primary amines (-NH2) under mild pH conditions (typically pH 8-10), forming stable amide bonds. nanocs.netnanocs.netencapsula.com This reactivity allows for the straightforward conjugation of proteins, peptides, antibodies, aptamers, and other amine-containing molecules to the surface of lipid nanoparticles. creativepegworks.combiochempeg.com
The incorporation of this compound, often in its pegylated form (DSPE-PEG-NHS), into nanosystems imparts several desirable characteristics. The polyethylene (B3416737) glycol (PEG) linker offers hydrophilicity and creates a "stealth" property, which can help reduce non-specific binding to proteins and extend circulation time in biological systems. creativepegworks.comabbexa.com Consequently, this compound is a critical component for designing functionalized nanoparticles, enabling the creation of targeted drug delivery vehicles, advanced imaging agents, and complex biosensors. For instance, by conjugating specific antibodies to the surface of a liposome (B1194612) via the this compound linker, the resulting nanosystem can be directed to specific cell types, such as cancer cells.
Integration of this compound into Hybrid Lipid-Polymer Composite Nanoparticles
This compound and its derivatives are integral to the development of hybrid lipid-polymer nanoparticles (LPNs), which are core-shell structures that combine the advantages of both polymeric nanoparticles and liposomes. epa.gov These hybrid systems typically consist of a hydrophobic polymeric core, which is excellent for encapsulating drugs, surrounded by a lipid monolayer or bilayer shell that enhances biocompatibility and stability. nih.govnih.govmdpi.com
The self-assembly process is central to the formation of these hybrid nanoparticles. In a common one-step method known as nanoprecipitation, a polymer and lipids (including a DSPE-PEG conjugate) are dissolved in an organic solvent and then introduced into an aqueous phase. nih.govmdpi.com This causes the polymer to precipitate, forming the core, while the lipids self-assemble on the surface of the polymer core. nih.govmdpi.com
DSPE-PEG conjugates play a crucial role in this architecture. They are incorporated into the outer lipid layer, with the DSPE lipid tails inserting into the lipid shell and the hydrophilic PEG chains extending into the surrounding aqueous environment. nih.gov This PEGylated surface provides colloidal stability and prevents aggregation. abbexa.com Furthermore, if DSPE-PEG-NHS is used, the reactive NHS ester on the distal end of the PEG chain is displayed on the nanoparticle surface, ready for the covalent attachment of targeting ligands. creativepegworks.comnih.gov This strategy has been used to attach RNA aptamers for targeting prostate-specific membrane antigen (PSMA) on cancer cells. nih.gov
| Polymer Core | Lipid Shell Components | Targeting Ligand (Conjugated via DSPE-PEG) | Application/Finding | Reference |
|---|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) | Lecithin (B1663433), DSPE-PEG | A10 RNA Aptamer | Self-assembly into stable hybrid nanoparticles with a tunable surface charge and high drug loading capacity. nih.gov | nih.gov |
| PLGA-COOH | Lecithin, DSPE–PEG2000-Maleimide | RGD Peptide | Enhanced cytotoxicity and apoptotic cell death in breast cancer cells. nih.gov | nih.gov |
| mPEG–PLGA | Lecithin, Cholesterol, Chol-PEG-RGD | RGD Peptide | Enhanced cytotoxicity of curcumin (B1669340) and prolonged survival in a murine tumor model. nih.gov | nih.gov |
| Poly(β-amino ester) (PBAE) | DSPE-PEG2000, Lecithin | Folic Acid (FA) | pH-responsive drug release for targeted delivery to breast cancer cells. mdpi.com | mdpi.com |
Role of this compound in Self-Assembling Biomimetic Systems
The ability of this compound to integrate into lipid bilayers makes it a valuable tool for creating biomimetic systems that mimic the structure and function of natural cell membranes. broadpharm.commedchemexpress.comnanosoftpolymers.com Cell surfaces are complex arrays of lipids, proteins, and carbohydrates that mediate interactions with the extracellular environment. By using this compound, researchers can functionalize synthetic lipid vesicles (liposomes) to present specific molecules on their surface, thereby mimicking these biological interactions. researchgate.net
For example, DSPE-PEG-NHS can be used to conjugate glycomacromolecules to the surface of liposomes. researchgate.net These "glycofunctionalized" liposomes can then be used to study carbohydrate-protein interactions, such as the binding of lectins like galectin-3. researchgate.net Such systems provide a cell-mimicking environment to investigate how the presentation and density of ligands affect binding affinity, a concept known as multivalency. researchgate.net Similarly, piezoelectric scaffolds for tissue engineering have been developed using self-assembling peptides and polymers, creating biomimetic environments that can enhance stem cell transplantation and differentiation. rsc.org The principle of using self-assembling molecules to create functional, cell-like surfaces is a shared concept.
Supramolecular Organization and Controlled Assembly of this compound Conjugates
Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. This compound is a key enabler of controlled supramolecular assembly because its NHS ester allows for the precise, covalent attachment of a specific molecular component to a self-assembling lipid anchor. avantiresearch.combiochempeg.com This combination of covalent conjugation and non-covalent self-assembly allows for the construction of highly ordered and functional nanosystems. creativepegworks.com
The process begins with the covalent conjugation reaction. The NHS ester of the DSPE-PEG-NHS molecule reacts with a primary amine on a molecule of interest—this could be a peptide designed for self-assembly, a protein with a specific function, or an antibody for targeting. encapsula.com This creates a DSPE-PEG-conjugate. These conjugates, which are amphiphilic, can then self-assemble in an aqueous environment into larger, ordered structures like micelles, nanofibers, or vesicles. creativepegworks.comnih.gov
The final properties of the supramolecular assembly are dictated by the nature of the conjugated molecule. For example, researchers have explored peptide-drug conjugates that self-assemble into nanomaterials for drug delivery. nih.gov The peptide portion can direct the assembly process, leading to specific nanostructures like hydrogels. nih.gov The choice of linker chemistry connecting the functional molecule to the self-assembling component has been shown to impact the energy landscape, mechanism, and energetic barrier of the assembly process. nih.gov By using the well-defined this compound chemistry, researchers can control the orientation and placement of functional molecules on the surface of a nanostructure, leading to a high degree of organization and tailored functionality. researchgate.net
| Molecule Conjugated to this compound | Resulting Supramolecular Assembly | Purpose/Application | Reference |
|---|---|---|---|
| Antibodies, Peptides, Aptamers | Functionalized Liposomes/Micelles | Targeted drug delivery to specific cells (e.g., cancer cells). creativepegworks.com | creativepegworks.com |
| Proteins, Peptides, or Ligands | Surface-Modified Liposomes | Creation of biomimetic surfaces for studying molecular interactions. encapsula.com | encapsula.com |
| H6 Peptide (Breast cancer targeting) | Functionalized Liposomes (encapsulating doxorubicin) | Targeted cancer therapy, reducing tumor growth in a mouse xenograft model. caymanchem.com | caymanchem.com |
| Glycomacromolecules | Glycofunctionalized Liposomes | Studying multivalent binding interactions with lectins (e.g., galectin-3). researchgate.net | researchgate.net |
Future Directions and Emerging Research Avenues for Dspe Nhs
Rational Design of Next-Generation DSPE-NHS Based Bioconjugates
The future of this compound-based systems lies in the rational design of bioconjugates to achieve highly specific cellular and tissue targeting. nih.gov This approach moves beyond simple conjugation and involves a systematic process of selecting and attaching specific ligands to the DSPE-PEG-NHS anchor to create nanoparticles with precisely defined biological functions. axispharm.combiochempeg.com The goal is to develop therapeutic systems that can navigate the complex biological environment to act on specific molecular targets, thereby improving efficacy while minimizing off-target effects. nih.govbiochempeg.com
Research in this area focuses on:
Target-Specific Ligand Selection: The design process involves identifying and utilizing ligands with high affinity for receptors that are overexpressed on target cells, such as cancer cells or cells in inflamed tissues. axispharm.comresearchgate.net Examples from recent studies include the use of anti-CD133 monoclonal antibodies to target colorectal cancer cells and the use of chlorotoxin (B612392) (ClTx), a peptide derived from scorpion venom, to target glioblastoma. researchgate.netnih.gov
Systematic Integration: A key aspect of rational design is a systems approach that integrates knowledge of the drug's properties, the lipid nanoparticle's characteristics, and the biological target. nih.gov This holistic view allows for the optimization of the entire bioconjugate, from the lipid composition of the nanoparticle to the density and orientation of the targeting ligand on its surface.
Functional Optimization: The design extends to the functional aspects of the bioconjugate. For instance, DSPE-PEG-NHS can be used to attach antibodies or peptides that not only guide the nanoparticle to its target but may also possess intrinsic therapeutic or diagnostic properties. axispharm.com This dual functionality is a hallmark of next-generation bioconjugates.
The ultimate aim of rational design is to create a minimalist yet highly effective lipid composition and surface functionalization strategy that ensures optimal stability, pharmacokinetic profile, and target engagement for clinical translation. nih.gov
Multimodal Nanoplatforms Incorporating this compound for Theranostics
A significant emerging trend is the use of this compound to construct multimodal nanoplatforms for theranostics—an integrated approach that combines therapeutic delivery and diagnostic imaging within a single agent. researchgate.netnih.gov The conjugation capabilities of this compound are central to assembling these complex systems, allowing for the attachment of both imaging agents and targeting molecules to a drug-loaded nanoparticle. axispharm.com
Key features of these theranostic platforms include:
Combined Functionality: this compound enables the covalent linkage of diagnostic moieties, such as fluorescent dyes or radioactive isotopes, to the surface of liposomes, allowing for real-time visualization of the nanoparticle's distribution and accumulation at the target site. axispharm.com Simultaneously, the liposome (B1194612) encapsulates a therapeutic agent, facilitating targeted drug delivery. axispharm.commedchemexpress.com
Enhanced Precision: By integrating targeting ligands, these platforms can be directed to specific disease sites. For example, nanocarriers can be surface-modified to cross the blood-brain barrier and deliver chemotherapeutics directly to brain tumors. researchgate.net This targeted approach enhances the precision of both diagnosis and treatment.
Synergistic Therapies: Advanced theranostic platforms are being engineered to deliver multiple types of therapy. One such platform combined gene therapy, photothermal therapy, and chemotherapy, using a molecular beacon for responsive imaging of a disease marker. nih.gov this compound and its derivatives serve as ideal anchors for the targeting components of such sophisticated systems.
The development of these all-in-one platforms represents a paradigm shift in nanomedicine, moving from single-function nanoparticles to highly integrated systems for precise and personalized cancer therapy and diagnosis. nih.gov
| Component | Function in Theranostic Platform | Example Molecule/Agent | Citation |
| Lipid Anchor | Forms the nanoparticle base and anchors functional groups. | DSPE-PEG-NHS | axispharm.comcreativepegworks.com |
| Therapeutic Agent | The drug to be delivered to the target site. | Doxorubicin (B1662922) (Dox) | researchgate.netnih.gov |
| Targeting Ligand | Directs the nanoparticle to a specific cell or tissue type. | Chlorotoxin (ClTx), Anti-EGFR Fab' | researchgate.netnih.gov |
| Imaging Agent | Allows for visualization and tracking of the nanoparticle. | Fluorescent Dyes, Radioactive Isotopes, Indocyanine Green (IR820) | axispharm.comnih.gov |
Advanced Conjugation Chemistries for this compound Functionalization (e.g., Click Chemistry with DSPE-PEG-DBCO)
While the traditional use of this compound relies on the robust reaction between its N-hydroxysuccinimide (NHS) ester and primary amines to form a stable amide bond, the field is increasingly adopting more advanced and efficient conjugation chemistries. nih.govencapsula.com A prominent example is the use of bio-orthogonal "click chemistry," which offers high specificity and efficiency under mild, biocompatible conditions. nih.gov
A key player in this advanced approach is DSPE-PEG-DBCO , a derivative where the NHS group is replaced by a dibenzocyclooctyne (DBCO) moiety. broadpharm.comtargetmol.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DSPE-PEG-DBCO utilizes SPAAC, a type of copper-free click chemistry. The DBCO group reacts specifically and rapidly with molecules containing an azide (B81097) group to form a stable triazole linkage. broadpharm.comtargetmol.commedchemexpress.com This reaction is highly bio-orthogonal, meaning it does not interfere with native biological processes, making it ideal for cell surface engineering and bioconjugation in complex biological environments. nih.gov
Enhanced Efficiency and Versatility: Click chemistry provides a highly efficient and versatile alternative to traditional NHS-ester chemistry. It allows for the precise, site-specific labeling of biomolecules, such as proteins and peptides that have been engineered to contain an azide group. nih.gov
Modular Synthesis: The synthesis of these advanced lipids is itself a demonstration of modular chemistry. For instance, DSPE-PEG-DBCO can be synthesized through an amidation reaction between DSPE-PEG-amine and a DBCO-PEG-NHS ester, showcasing how different reactive groups can be combined to create highly functionalized reagents. nih.gov
This shift towards advanced chemistries like SPAAC expands the toolkit for functionalizing DSPE-based lipids, enabling the construction of more complex and precisely controlled bioconjugates.
| Conjugation Chemistry | Reactive Groups | Bond Formed | Key Features | Citations |
| NHS Ester Chemistry | NHS Ester + Primary Amine | Amide | Robust, widely used for conjugating proteins/peptides. | medchemexpress.comencapsula.com |
| Click Chemistry (SPAAC) | DBCO + Azide | Triazole | Bio-orthogonal, highly efficient, copper-free, biocompatible. | nih.govbroadpharm.commedchemexpress.com |
Computational Modeling and Simulation of this compound Self-Assembly and Bioconjugation
To accelerate the rational design of this compound-based systems, researchers are increasingly turning to computational modeling and molecular dynamics (MD) simulations. nih.govnih.gov These powerful techniques provide insights into the molecular-level processes that govern the formation and behavior of lipid nanoparticles, which are often difficult to observe experimentally. schrodinger.com
Emerging research in this domain includes:
Modeling Self-Assembly: MD simulations are used to study the spontaneous self-assembly of lipids into nanoparticles. rsc.orgchemrxiv.org These models can reveal the dynamic process of how randomly distributed lipid molecules, including DSPE derivatives, aggregate into small clusters that eventually merge to form stable bilayer structures or vesicles. nih.gov
Choice of Resolution: Simulations can be performed at different levels of detail, from all-atom (AA) models that represent every atom, to coarse-grained (CG) models that group atoms together. nih.gov CG simulations allow for the study of larger systems over longer timescales, making them particularly suitable for modeling the formation of entire nanoparticles, while AA simulations provide high-resolution detail of specific molecular interactions. nih.govschrodinger.com
Predicting Structure and Behavior: Computational approaches can predict critical properties of lipid nanoparticles, such as their final structure, morphology, and response to environmental changes like pH. schrodinger.comchemrxiv.org This predictive power is crucial for designing nanoparticles with desired characteristics before engaging in resource-intensive experimental work.
Simulating Bioconjugation and Interaction: Beyond self-assembly, computational methods can model the bioconjugation process itself and the subsequent interaction of the functionalized nanoparticle with its biological target. researchgate.net Simulations can help unravel the key details of how a ligand-conjugated liposome binds to a target receptor, providing a deeper understanding of the targeting mechanism. researchgate.net
By providing a virtual window into the nanoscale world, computational modeling is becoming an indispensable tool for understanding the structure-property relationships of this compound-based nanoplatforms, guiding their design, and predicting their therapeutic potential. schrodinger.com
Q & A
Q. How can researchers ensure the purity of DSPE-NHS during synthesis, and which analytical methods are most reliable for characterization?
- Methodological Answer : Purity assessment requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation, while High-Performance Liquid Chromatography (HPLC) quantifies impurities. Mass spectrometry (MS) confirms molecular weight accuracy. For reproducibility, follow standardized protocols for sample preparation (e.g., solvent selection, drying conditions) and report detection limits, precision, and recovery rates .
- Example Data Table :
| Analytical Method | Detection Limit | Precision (% RSD) | Key Parameters |
|---|---|---|---|
| NMR (¹H) | 0.1 mol% | ≤2% | Solvent: CDCl₃, δ 0.5-8.5 ppm |
| HPLC (UV-Vis) | 0.05 µg/mL | ≤1.5% | Column: C18, mobile phase: Acetonitrile/H₂O (70:30) |
| MALDI-TOF MS | 1 Da | ≤0.5% | Matrix: α-Cyano-4-hydroxycinnamic acid |
Q. What are the key considerations when designing experiments to study this compound conjugation efficiency with biomolecules?
- Methodological Answer : Define variables such as pH (optimal range: 7.4–8.5), temperature (4–25°C), molar ratios (this compound:biomolecule), and reaction time. Use a control group without NHS activation to assess nonspecific binding. Employ UV-Vis spectroscopy or fluorometry to quantify conjugation yield. Ensure replicates (n ≥ 3) and statistical tests (e.g., ANOVA) to validate significance .
Advanced Research Questions
Q. How can contradictory data on this compound stability under varying storage conditions be systematically analyzed?
- Methodological Answer : Conduct stability studies under controlled conditions (temperature, humidity, light). Use accelerated degradation models (e.g., Arrhenius equation) to predict shelf life. Apply error-propagation analysis to quantify uncertainties from subsampling (e.g., inhomogeneity) and instrumentation. Compare results across multiple batches using multivariate regression to identify confounding factors (e.g., residual solvents) .
- Example Workflow :
Design a DOE (Design of Experiments) with factors: temperature (-20°C, 4°C, 25°C), humidity (0%, 50%).
Measure hydrolysis rates via HPLC at intervals (0, 7, 14 days).
Apply Tukey’s HSD test to compare group means and identify significant degradation pathways.
Q. What advanced computational modeling techniques are suitable for predicting this compound interaction dynamics in lipid-based drug delivery systems?
- Methodological Answer : Molecular Dynamics (MD) simulations can model lipid bilayer integration and NHS ester reactivity. Use force fields (e.g., CHARMM36) to simulate hydration effects and Gibbs free energy calculations to predict conjugation spontaneity. Validate models with experimental data (e.g., Small-Angle X-ray Scattering) to refine parameters. Machine learning approaches (e.g., QSAR) may correlate structural descriptors (e.g., acyl chain length) with encapsulation efficiency .
Q. How should researchers address discrepancies in this compound cytotoxicity profiles across different cell lines?
- Methodological Answer : Perform comparative cytotoxicity assays (e.g., MTT, LDH release) using primary and immortalized cell lines. Normalize data to cell viability controls and account for batch-specific variations (e.g., serum lot differences). Use meta-analysis frameworks to aggregate data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify cell-type-specific responses. Cross-reference with proteomic data to link toxicity to receptor expression patterns .
Methodological Guidelines
- Data Contradiction Analysis :
Use triangulation by combining experimental, computational, and literature data to resolve inconsistencies. For example, conflicting solubility data may arise from differing solvent purity grades or agitation methods. Document all variables in a standardized template (e.g., MIAME guidelines) . - Experimental Replication :
Adhere to protocols from the Beilstein Journal of Organic Chemistry for detailed method reporting, including subsampling strategies and error margins. Share raw data and code repositories to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
